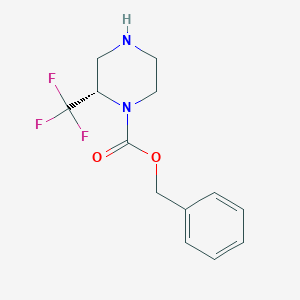
tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include N-bromosuccinimide for bromination, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(chloromethyl)-4,4-dimethoxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (S)-2-(hydroxymethyl)-4,4-dimethoxypyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (S)-2-(methyl)-4,4-dimethoxypyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.
Properties
Molecular Formula |
C12H22BrNO4 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22BrNO4/c1-11(2,3)18-10(15)14-8-12(16-4,17-5)6-9(14)7-13/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
GEDIOIFNXMGLHI-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12978580.png)
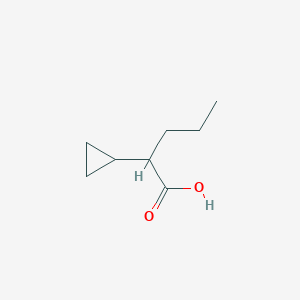

![6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B12978598.png)
![2-[(Dimethylamino)methyl]pyrimidin-5-amine](/img/structure/B12978604.png)
![Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate](/img/structure/B12978608.png)
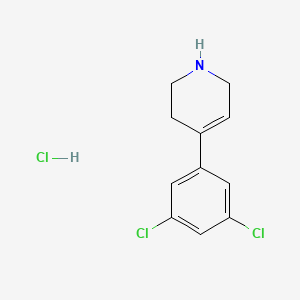
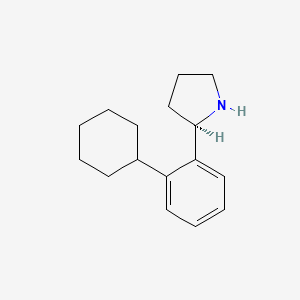
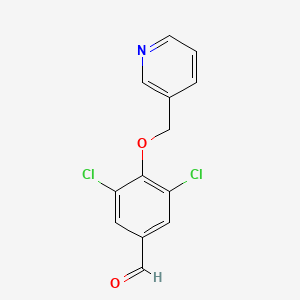
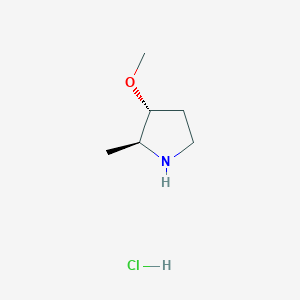
![7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12978637.png)
